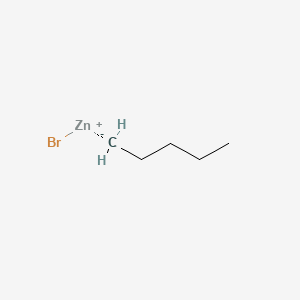

1-Pentylzinc bromide

Beschreibung

Historical Context of Organozinc Reagents in Organic Synthesis

The field of organozinc chemistry dates back to 1849, when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgacs.orgdigitellinc.comchemeurope.com This pioneering work was achieved by heating ethyl iodide with zinc metal. wikipedia.org Frankland's discovery of dialkylzinc compounds marked the beginning of main-group organometallic chemistry. acs.org

Throughout the latter half of the 19th century, organozinc compounds were widely used as alkylating agents. uu.nloup.com Key developments during this period include the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, which utilizes an organozinc reagent to condense aldehydes or ketones with α-halo esters to form β-hydroxy-esters. wikipedia.orgbyjus.comthermofisher.comnumberanalytics.comtheaic.org However, the advent of the more reactive Grignard reagents around 1900 temporarily shifted the focus away from organozincs. uu.nloup.com It was later recognized that the lower reactivity of organozinc halides could be a significant advantage, particularly in syntheses involving sensitive functional groups. oup.com

Classification of Organozinc Compounds: Heteroleptic RZnX Reagents

Organozinc compounds can be broadly categorized based on the substituents attached to the zinc atom. wikipedia.org The primary classes include:

Diorganozincs (R₂Zn) : These homoleptic compounds feature two organic (alkyl or aryl) groups bonded to the zinc center. wikipedia.orgchemeurope.comslideshare.net

Organozinc Halides (RZnX) : Known as heteroleptic reagents, these compounds consist of one organic group and one halogen atom attached to the zinc atom. wikipedia.orgchemeurope.comuu.nlslideshare.net

Organozincates (M⁺[R₃Zn]⁻) : These are ionic compounds where M is typically lithium or magnesium. chemeurope.comuu.nlslideshare.net

1-Pentylzinc bromide falls under the category of heteroleptic organozinc halides, with the general formula RZnX, where R is the pentyl group and X is bromine. uu.nl These compounds are known to form aggregates via halogen bridges, similar to Grignard reagents, and exhibit a Schlenk equilibrium in solution. chemeurope.com

Significance of Organozinc Halides in Modern Synthetic Methodologies

Organozinc halides have become indispensable tools in modern organic synthesis due to their moderate reactivity and high functional group tolerance. d-nb.infoacs.org Unlike the more reactive organolithium and organomagnesium compounds, organozinc reagents can be prepared and used in the presence of a wide array of functional groups such as esters, nitriles, and amides without reacting with them.

This unique characteristic makes them highly valuable in complex molecule synthesis. They are prominently used in various carbon-carbon bond-forming reactions, including:

Negishi Coupling : A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction is a powerful method for creating new carbon-carbon bonds. wikipedia.org

Reformatsky Reaction : The reaction of an organozinc enolate with an aldehyde or ketone. wikipedia.orgnumberanalytics.com

Michael Additions : The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

The development of highly activated zinc, such as Rieke® Zinc, has further expanded the utility of organozinc halides by allowing their direct preparation from less reactive alkyl or aryl bromides and chlorides. slideshare.netlscollege.ac.in

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMWKWOZHMGSHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 1 Pentylzinc Bromide

Chemical Structure and Formula

The chemical structure of this compound consists of a linear five-carbon alkyl chain (pentyl group) covalently bonded to a zinc atom, which in turn is ionically associated with a bromine atom.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₅H₁₁BrZn |

| CAS Number | 308796-10-3 |

| Molecular Weight | 216.43 g/mol |

| SMILES String | CCCCC[Zn]Br |

| InChI Key | DPORGLCOSAJZBB-UHFFFAOYSA-M |

Data sourced from Sigma-Aldrich and PubChem nih.gov

Tabulated Physical Properties

The physical properties of this compound are typically reported for its solution in a solvent like tetrahydrofuran (B95107) (THF), as it is commonly prepared and used in this form.

Table 2: Physical Properties of this compound (0.5 M in THF)

| Property | Value |

|---|---|

| Appearance | Solution |

| Concentration | 0.5 M in THF |

| Density | 0.965 g/mL at 25 °C |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich

Iii. Reactivity and Synthetic Applications of 1 Pentylzinc Bromide

Carbon-Carbon Bond Forming Reactions

1-Pentylzinc bromide serves as a key organozinc reagent in carbon-carbon bond formation, a fundamental process in organic synthesis. Its utility is most prominently displayed in transition metal-catalyzed cross-coupling reactions, which allow for the construction of complex molecular frameworks from simpler precursors. wikipedia.org

The primary application of this compound in synthesis is through cross-coupling reactions catalyzed by transition metals, most commonly palladium or nickel. wikipedia.org These reactions involve the coupling of the pentyl group from the organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.com This methodology is valued for its functional group tolerance and its ability to form bonds between sp3-hybridized carbon atoms (from the pentyl group) and sp2-hybridized carbon atoms (from aryl or heteroaryl partners). wikipedia.orgmit.edu

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples organozinc compounds with various organic electrophiles. wikipedia.orgorganic-chemistry.org this compound is an effective nucleophilic partner in this reaction, enabling the introduction of a linear five-carbon chain onto aromatic and heteroaromatic systems. The general scheme involves the reaction of an organohalide with the organozinc reagent in the presence of a Pd(0) or Ni(0) catalyst. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Negishi Coupling

With Aryl and Heteroaryl Halides (Bromides, Chlorides, Iodides)

This compound readily participates in Negishi cross-coupling reactions with a wide array of aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order I > Br > Cl, which is typical for oxidative addition steps in palladium-catalyzed cycles. wikipedia.org

Research has demonstrated the successful coupling of primary alkylzinc halides, such as pentylzinc bromide, with various heteroaryl iodides. rsc.org These reactions can proceed under ligand-free, copper-catalyzed conditions, affording the desired C6-alkylated purine (B94841) products in good to excellent yields. rsc.org For instance, the reaction of 9-benzyl-6-chloropurine with pentylzinc bromide proceeds efficiently. rsc.org

Palladium-catalyzed protocols are also highly effective. The development of specialized ligands, such as CPhos, has enabled the efficient coupling of secondary alkylzinc halides with a broad range of aryl bromides and even less reactive, activated aryl chlorides. mit.edunih.govorganic-chemistry.orgnih.gov While these studies focus on secondary alkyls, the principles extend to primary reagents like this compound, which often exhibit cleaner reactivity by avoiding side reactions like β-hydride elimination. mit.edu One-pot procedures, where the organozinc reagent is generated in situ from the corresponding organic iodide and then immediately coupled with an aryl halide, have streamlined the process, making it more practical and efficient. organic-chemistry.org

Table 1: Examples of Negishi Coupling of Pentylzinc Reagents with (Hetero)aryl Halides

| Organozinc Reagent | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Pentylzinc bromide | 9-Benzyl-6-chloro-purine | Cu-catalyst, ligand-free | 9-Benzyl-6-pentyl-purine | Good to Excellent | rsc.org |

| n-Pentylzinc bromide | N-Benzoyl glutarimide | CoBr₂ | 1-Phenylhexan-1-one | 77 | researchgate.net |

| In situ generated Alkyl Zinc Reagent | Aryl Bromide | Pd(0), PEPPSI catalyst | Alkyl-Aryl Compound | High | organic-chemistry.org |

With Aryl Triflates

Aryl triflates (ArOTf) are excellent electrophiles for Negishi coupling reactions due to the high reactivity of the triflate group as a leaving group. wikipedia.org this compound can be effectively coupled with aryl triflates, often under palladium catalysis. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction expands the scope of possible coupling partners beyond traditional aryl halides. organic-chemistry.org

The development of Barbier-Negishi type couplings has further simplified these reactions. For example, a mild and practical method has been developed for the coupling of secondary alkyl bromides with aryl and alkenyl triflates using a bulky imidazole-based phosphine (B1218219) ligand at room temperature. nih.gov This approach can also be extended to primary alkyl bromides like 1-pentyl bromide, which would generate the this compound in situ. One-pot protocols where organozinc reagents are generated from organic iodides and subsequently coupled with aryl triflates in the presence of a palladium catalyst also provide high yields of the cross-coupled products. organic-chemistry.org

Coupling with Activated Aryl Chlorides

While aryl chlorides are generally less reactive than the corresponding bromides and iodides in Negishi couplings, activated aryl chlorides can serve as effective substrates. wikipedia.org Activation is typically achieved through the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

Significant progress has been made in developing catalyst systems that are active enough to facilitate the coupling of organozinc reagents with these less reactive electrophiles. organic-chemistry.org For instance, palladium catalysts incorporating specialized biaryldialkylphosphine ligands like CPhos have proven highly efficient for the Negishi coupling of secondary alkylzinc halides with a variety of sterically and electronically demanding aryl bromides and, notably, activated aryl chlorides. mit.edunih.govorganic-chemistry.orgnih.gov These advanced catalytic systems effectively suppress undesired side reactions, leading to high yields of the desired cross-coupled products. mit.edu One-pot procedures using catalysts like PEPPSI have also been shown to be effective for coupling in situ generated alkylzinc reagents with aryl chlorides. organic-chemistry.org

Table 2: Catalyst Systems for Negishi Coupling with Challenging Electrophiles

| Ligand/Catalyst | Electrophile Type | Key Advantage | Reference |

| CPhos (ligand) with Pd(OAc)₂ | Activated Aryl Chlorides | Suppresses β-hydride elimination, high selectivity | mit.eduorganic-chemistry.org |

| PEPPSI (catalyst) | Aryl Chlorides, Triflates | High efficiency in one-pot reactions | organic-chemistry.org |

| Imidazole-based phosphine (ligand) | Aryl Triflates | Enables mild, room-temperature Barbier-Negishi coupling | nih.gov |

Application in Synthesis of Functionalized Purines and Nucleosides

The functionalization of purines and their nucleoside derivatives is of great interest due to their broad spectrum of biological activities. The Negishi cross-coupling reaction provides a powerful and direct method for introducing carbon substituents, such as a pentyl group from this compound, onto the purine core. researchgate.net

Nickel-catalyzed Negishi couplings have been developed for the synthesis of 6-alkyl or 6-aryl purines from 6-chloropurines and organozinc halides, proceeding in good to excellent yields at room temperature without the need for a ligand. researchgate.netsioc-journal.cn In a specific example, a ligand-free, copper-catalyzed Negishi coupling of various alkylzinc halides, including pentylzinc bromide, with 9-benzyl-6-chloro-purine has been reported to give the corresponding 6-alkylated purine products in high yields. rsc.org

More complex strategies, such as three-component domino Heck–Negishi coupling reactions, have been developed to synthesize novel purine compounds with carbon substituents at the C6 position with high regioselectivity. acs.org These methods utilize organozinc reagents to trap an alkylpalladium intermediate, demonstrating the versatility of reagents like this compound in constructing complex, biologically relevant molecules. acs.org

Nickel-Catalyzed Alkylarylation of Unactivated Alkenes

Nickel-catalyzed three-component cross-coupling reactions represent a potent strategy for the difunctionalization of alkenes. In this context, this compound serves as an effective C(sp³)-coupling partner for the alkylarylation of unactivated alkenes. chemrxiv.orgacs.orgchemrxiv.org Research has demonstrated a nickel-catalyzed vicinal alkylarylation of unactivated alkenes present in γ,δ- and δ,ε-alkenylamines, reacting with aryl halides and alkylzinc reagents like this compound. acs.orgacs.org This method constructs two new carbon-carbon bonds, a C(sp³)–C(sp³) and a C(sp³)–C(sp²), in a single operation. acs.org

The reaction's success is often dependent on a cooperative effect between organic nitriles (like acetonitrile) and electron-deficient alkenes (EDAs), which act as a ligand dyad. chemrxiv.orgchemrxiv.org The amine group within the substrate plays a crucial coordinating role, enabling the reaction to proceed with primary, secondary, and tertiary amines. acs.org Mechanistic studies indicate that the reaction is enabled by the synergistic effect of these ligands. acs.org For instance, the alkylarylation of an alkenylamine with n-pentylzinc bromide and iodobenzene (B50100) using a Ni(cod)₂ catalyst showed significantly improved yields when conducted in acetonitrile (B52724) (MeCN) with an EDA additive like dimethyl fumarate (B1241708) (DMFu). acs.org

The scope of the reaction is broad, accommodating a variety of aryl and heteroaryl iodides, as well as both primary and secondary alkylzinc reagents. acs.orgacs.org This transformation provides access to δ- and ε-arylamines that possess C(sp³)-branching at the γ- and δ-positions, respectively. chemrxiv.org

Table 1: Nickel-Catalyzed Alkylarylation of Alkenylamine with n-Pentylzinc Bromide Data compiled from studies on Ni-catalyzed reactions. chemrxiv.orgacs.org

| Catalyst | Ligand/Additive | Solvent | Product Yield | Reference |

| Ni(cod)₂ | None | Toluene | Trace | acs.org |

| Ni(cod)₂ | None | MeCN | 10-12% | chemrxiv.org |

| Ni(cod)₂ | 5 mol% DMFu | Toluene | Trace | acs.org |

| Ni(cod)₂ | 5 mol% DMFu | MeCN | 64% | acs.org |

Cobalt-Catalyzed Cross-Coupling for Ketone Synthesis

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to methods using precious metals like palladium. nih.govrsc.org These reactions are effective for forging carbon-carbon bonds. One important application is the synthesis of ketones via the cross-coupling of organozinc reagents with acyl chlorides.

Aromatic ketones can be synthesized efficiently through a cobalt-catalyzed cross-coupling between arylzinc bromides and acid chlorides. While direct examples specifying this compound are less common in foundational literature, the established reactivity of alkylzinc reagents suggests its utility in synthesizing alkyl aryl ketones. The general mechanism involves the oxidative addition of an acyl chloride to a Co(I) species, followed by transmetallation with the organozinc reagent (e.g., this compound) and subsequent reductive elimination to yield the ketone product and regenerate the active cobalt catalyst.

More broadly, cobalt catalysis is used for the cross-coupling of various functionalized primary and secondary alkylzinc reagents with (hetero)aryl halides. nih.gov This demonstrates the feasibility of using this compound to introduce a pentyl group onto an aromatic or heteroaromatic ring. The use of simple cobalt salts, such as cobalt(II) chloride, often in conjunction with a bipyridine ligand, facilitates these transformations. nih.gov

Continuous Flow Negishi Coupling Processes

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is well-suited for adaptation to flow systems. wikipedia.orgfrontiersin.org

Recent advancements have focused on end-to-end automated synthesis that incorporates the generation of organozinc reagents, such as this compound, directly within the flow system. nih.gov In this setup, an alkyl halide like 1-bromopentane (B41390) can be passed through a reactor containing activated zinc to generate this compound, which is then immediately mixed with a stream containing a (hetero)aryl halide and a palladium catalyst. nih.gov This integrated approach avoids the isolation of the often-sensitive organozinc intermediate and allows for rapid synthesis and purification. frontiersin.orgnih.gov

This technology is particularly valuable for creating libraries of C(sp³)-enriched, drug-like molecules. nih.gov The ability to sequentially and automatically generate a diverse range of organozinc reagents from readily available alkyl halides provides a powerful tool for medicinal chemistry, enabling the rapid functionalization of various scaffolds. nih.gov

Reformatsky Reaction for β-Hydroxy Esters and Related Systems

The Reformatsky reaction is a classic organozinc-mediated transformation that produces β-hydroxy esters from the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orgbyjus.com The key reactive species, often called a Reformatsky enolate, is an organozinc reagent formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org

The general steps of the reaction are:

Formation of the Organozinc Reagent : Zinc metal undergoes oxidative addition to the carbon-halogen bond of an α-halo ester, forming an ester-stabilized organozinc halide. wikipedia.orgslideshare.net

Nucleophilic Addition : This organozinc reagent, which exists as a zinc enolate, adds to the carbonyl group of an aldehyde or ketone. organic-chemistry.orgpearson.com

Workup : An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product. wikipedia.org

A key feature of Reformatsky reagents is their relatively low reactivity compared to Grignard reagents or organolithiums. wikipedia.orgbyjus.com This chemoselectivity prevents them from reacting with the ester functionality, making the reaction highly reliable for the synthesis of β-hydroxy esters. pearson.com While the classic Reformatsky reaction specifically involves these zinc enolates derived from α-halo esters, it is part of the broader class of reactions where organozinc compounds add to carbonyl groups. byjus.com

Simmons-Smith Cyclopropanation (General Organozinc Application)

The Simmons-Smith reaction is a premier method for the synthesis of cyclopropanes from alkenes and is one of the most important reactions involving organozinc reagents. It is a stereospecific reaction, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.orgmasterorganicchemistry.com For instance, a cis-alkene will yield a cis-substituted cyclopropane.

The active reagent in this reaction is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com It is important to note that simple alkylzinc halides like this compound are not the reagents for this transformation. The reaction is classified as a cheletropic reaction, where both new carbon-carbon bonds to the carbene-like species are formed simultaneously.

Modifications to the original procedure exist, such as the Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, leading to a more reactive and reproducible reagent system. wikipedia.orgresearchgate.net The Simmons-Smith reaction exhibits broad functional group tolerance, though reactions with electron-deficient alkenes can be sluggish. rsc.org However, recent developments have shown that nickel catalysis can accelerate the cyclopropanation of such electron-poor systems. rsc.org

Barbier-Type Reactions

The Barbier reaction is an organic reaction that couples an alkyl halide with a carbonyl compound (an aldehyde or ketone) in the presence of a metal such as zinc, magnesium, or indium. wikipedia.orgalfa-chemistry.com The product is a secondary or tertiary alcohol. chemeurope.com

A defining characteristic of the Barbier reaction is that it is a one-pot synthesis. chemeurope.com The organometallic reagent is generated in situ and reacts immediately with the carbonyl substrate present in the reaction mixture. This contrasts with the Grignard reaction, where the organomagnesium reagent is prepared separately before the carbonyl compound is added. wikipedia.org

In the context of this compound, a Barbier-type reaction would involve mixing 1-bromopentane, an aldehyde or ketone, and zinc metal in a suitable solvent. The zinc would oxidatively insert into the carbon-bromine bond to form this compound, which would then perform a nucleophilic addition to the carbonyl group. This approach is advantageous because the organozinc reagent is generated in the presence of the electrophile, minimizing side reactions and often allowing for milder conditions, including the use of aqueous media in some cases. chemeurope.comnih.gov

Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction that produces ketones from the reaction of a thioester with an organozinc halide. jk-sci.comwikiwand.com This reaction is highly valued for its mild conditions and excellent functional group tolerance, making it suitable for complex molecule synthesis. jk-sci.comwikipedia.org

This compound is an ideal nucleophilic partner in this reaction. It can be coupled with a variety of thioesters, which themselves can be readily prepared from carboxylic acids, to form the corresponding pentyl ketone. The reaction avoids the use of harsher organometallic reagents that might react with other sensitive functional groups present in the substrates. organic-chemistry.org

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition : A Pd(0) catalyst oxidatively adds to the carbon-sulfur bond of the thioester. wikipedia.orgorganic-chemistry.org

Transmetallation : The organozinc reagent (this compound) transfers its pentyl group to the palladium center. organic-chemistry.org

Reductive Elimination : The palladium complex reductively eliminates the ketone product, regenerating the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

Nickel complexes have also been shown to catalyze Fukuyama-type couplings, offering a less expensive alternative to palladium. jk-sci.comwikipedia.org

Multicomponent Mannich Reaction for α-Branched Amines

This compound, a primary organozinc reagent, serves as a key nucleophile in the multicomponent Mannich reaction for the synthesis of α-branched amines. beilstein-journals.orgbeilstein-journals.org This reaction involves the coupling of an organozinc compound, an amine, and an aldehyde. nih.gov The process begins with the formation of this compound through the direct insertion of zinc dust into the carbon-bromine bond of 1-bromopentane. beilstein-journals.org For the subsequent three-component coupling to proceed efficiently, the presence of a stoichiometric amount of lithium chloride is crucial. beilstein-journals.orgnih.gov

The reaction is typically conducted in solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) under moderate heating, for instance, at 50°C for 3 hours. beilstein-journals.orgnih.gov A variety of secondary amines and aromatic aldehydes can be successfully employed in this coupling. beilstein-journals.orgnih.gov Interestingly, primary organozinc reagents like this compound exhibit higher reactivity in THF with lithium chloride compared to secondary organozinc reagents. beilstein-journals.orgnih.gov However, the reaction does not proceed effectively with primary amines or aliphatic aldehydes. beilstein-journals.orgnih.gov

The general scope of this multicomponent reaction is illustrated below, showcasing the coupling of various organozinc reagents (including this compound), secondary amines, and aromatic aldehydes to yield the corresponding α-branched amines. nih.gov

Table 1: Scope of the Multicomponent Mannich Reaction

| Organozinc Reagent | Amine | Aldehyde | Product | Yield (%) |

| This compound | Piperidine | Benzaldehyde | 1-(1-Phenylhexyl)piperidine | 65 |

| s-Butylzinc bromide | Piperidine | Benzaldehyde | 1-(1-Phenyl-2-methylbutyl)piperidine | 58 |

| Ethyl bromoacetate-derived zinc reagent | Piperidine | Benzaldehyde | Ethyl 2-(phenyl(piperidino)methyl)acetate | 72 |

| Isopropylzinc bromide | Morpholine | 4-Chlorobenzaldehyde | 4-(1-(4-Chlorophenyl)-2-methylpropyl)morpholine | 61 |

Note: This table presents a selection of representative examples to illustrate the reaction's scope.

Nucleophilic Addition Reactions

The nucleophilic addition of organometallic reagents to imines or iminium ions is a fundamental method for synthesizing α-branched amines. wiley-vch.de Iminium ions, which are more electrophilic than their corresponding imines, are key intermediates in these transformations. nih.govunizin.org They can be generated in situ from the condensation of an amine with an aldehyde or ketone. nih.gov The subsequent addition of a nucleophile, such as the pentyl group from this compound, to the iminium intermediate leads to the formation of a new carbon-carbon bond at the α-position to the nitrogen atom, yielding a functionalized amine. wiley-vch.de

The reaction mechanism typically involves the initial formation of a tetrahedral intermediate upon nucleophilic attack, which then leads to the final amine product. libretexts.org This approach allows for the creation of a diverse range of substituted amines. wiley-vch.de

The addition of organozinc reagents to carbonyl compounds is a classic method for carbon-carbon bond formation. unacademy.com When this compound reacts with an aldehyde or ketone, the nucleophilic pentyl group adds to the electrophilic carbonyl carbon. masterorganicchemistry.comksu.edu.sa This addition results in the formation of a tetrahedral alkoxide intermediate. unacademy.com Subsequent workup with an acidic aqueous solution protonates the alkoxide to yield a secondary or tertiary alcohol, respectively.

While this reaction primarily produces alcohols, it can be a step in the synthesis of terminal alkenes. The resulting alcohol can be subjected to dehydration conditions, typically involving an acid catalyst, to eliminate a molecule of water and form a carbon-carbon double bond. If a ketone is used as the starting material, the dehydration can potentially lead to a mixture of alkene isomers. However, with an appropriate choice of substrate and reaction conditions, this method can be directed towards the formation of terminal alkenes.

This compound can participate in conjugate addition, also known as 1,4-addition or Michael addition, to α,β-unsaturated carbonyl compounds. unit.nolibretexts.org These substrates possess two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). ntu.edu.sginflibnet.ac.in The extended conjugation in these systems makes the β-carbon susceptible to nucleophilic attack. wikipedia.org

Weaker nucleophiles, a category that can include organozinc reagents, tend to favor 1,4-addition over direct 1,2-addition to the carbonyl group. ntu.edu.sg In this reaction, the pentyl group from this compound adds to the β-carbon of the α,β-unsaturated system. libretexts.org This attack forms a resonance-stabilized enolate intermediate. openstax.org Subsequent protonation of this enolate, typically during aqueous workup, occurs at the α-carbon, resulting in the formation of a saturated ketone or aldehyde with a pentyl group at the β-position. openstax.org This reaction is a valuable tool for forming carbon-carbon bonds and extending the carbon framework of carbonyl compounds. libretexts.org

Table 2: Comparison of 1,2-Addition vs. 1,4-Conjugate Addition

| Reaction Type | Electrophilic Site Attacked | Intermediate | Final Product (after protonation) |

| 1,2-Addition | Carbonyl Carbon | Alkoxide | Alcohol |

| 1,4-Conjugate Addition | β-Carbon | Enolate | Saturated Carbonyl Compound |

Addition to Carbonyl Groups for Terminal Alkenes

Other Selective Transformations

Recent advancements have shown that alkylzinc reagents can be utilized in the cobalt-catalyzed 1,2-dialkylation of 1,3-dienes. While much of the reported work focuses on salt-stabilized alkylzinc pivalates, the general principle involves the selective addition of two different alkyl groups across one of the double bonds of a 1,3-diene. semanticscholar.orgrsc.org

In a potential application, this compound could serve as one of the alkylating agents in such a transformation. The proposed mechanism involves the reduction of a cobalt(II) precursor by the alkylzinc reagent to form a catalytically active cobalt species. semanticscholar.org This species then facilitates the sequential addition of two different alkyl groups across the 1,2-positions of the diene. For instance, the reaction could involve an initial radical addition of one alkyl group (derived from an alkyl halide) to the diene, followed by a cross-coupling step with the second alkylzinc reagent, such as this compound, to complete the 1,2-dialkylation. semanticscholar.org This methodology allows for the modular and site-selective construction of complex carbogenic skeletons. semanticscholar.orgrsc.org

Chain Elongation in Nazarov Cyclization Precursors

The strategic extension of carbon chains is a fundamental aspect of organic synthesis, enabling the construction of complex molecular architectures from simpler starting materials. In the context of the Nazarov cyclization, a powerful method for synthesizing cyclopentenones, the precise length and substitution of the dienone precursor are critical for controlling the reaction's outcome. Research has demonstrated the utility of organozinc reagents, including this compound, in the chain elongation of substrates intended for Nazarov cyclization.

An interesting case of chain elongation was observed during investigations into the synthesis of complex cyclopentenones. hawaii.edu In an attempt to perform a palladium-catalyzed cross-coupling reaction on a triflate precursor, an unexpected product was isolated when the reaction was conducted without the palladium catalyst and phosphine ligand. hawaii.edu This serendipitous finding revealed that this compound could directly participate in extending the carbon chain at the C4 position of the cyclopentenone precursor. hawaii.edu

The reaction involved treating a vinyl triflate with this compound. Instead of a simple coupling, the process resulted in the addition of the pentyl group to the carbon backbone, effectively elongating the chain and generating a new, more complex dienone poised for subsequent cyclization. hawaii.edu This transformation highlights an alternative reactivity pathway for organozinc reagents in the synthesis of Nazarov precursors, expanding their utility beyond traditional cross-coupling reactions.

A proposed mechanism for this chain elongation involves the direct nucleophilic attack of the this compound on the substrate. hawaii.edu This underscores the nucleophilic character of the organozinc reagent and its ability to construct carbon-carbon bonds under specific conditions, even in the absence of a transition metal catalyst typically required for such transformations. hawaii.edu

The table below summarizes the key components and the product of this specific chain elongation reaction.

| Reactant | Reagent | Product |

| Vinyl triflate (Nazarov Precursor) | This compound | C4-Pentylated Dienone |

| Data derived from a study on the synthesis of Nazarov cyclization precursors. hawaii.edu |

This particular application showcases the versatility of this compound as a reagent for modifying complex organic molecules and provides a valuable method for the synthesis of substituted dienones, which are key intermediates in the Nazarov cyclization for producing five-membered carbocycles. hawaii.eduualberta.ca

Iv. Mechanistic Investigations and Reaction Engineering

Catalyst Design and Ligand Effects

The choice of catalyst and, critically, the ancillary ligands coordinated to the metal center, are paramount in controlling the efficiency, selectivity, and functional group tolerance of cross-coupling reactions involving 1-pentylzinc bromide.

In palladium-catalyzed Negishi cross-coupling reactions, particularly those involving C(sp³)-hybridized organometallics like this compound, bulky and electron-rich phosphine (B1218219) ligands are essential. nih.gov These ligands promote the crucial, often difficult, reductive elimination step while discouraging side reactions like β-hydride elimination. nih.gov

One highly effective class of ligands for this purpose is the biaryldialkylphosphines. CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prominent example. nih.gov Catalysts based on CPhos have demonstrated high efficiency in coupling secondary alkylzinc halides with a wide range of aryl bromides and activated aryl chlorides. nih.gov Mechanistic studies suggest that the dimethylamino groups present in the biaryl backbone of CPhos-type ligands are critical for accelerating the desired reductive elimination pathway. nih.govacs.org By facilitating this final step of the catalytic cycle, CPhos-based catalysts can provide excellent yields and high selectivity for the desired branched product over linear isomers that may arise from β-hydride elimination and reinsertion pathways. nih.gov The preparation of oxidative addition complexes, such as [(CPhos)(Ar)PdBr], has provided valuable insight into the unique ability of these catalyst systems to facilitate challenging C(sp³)–C(sp²) bond-forming reductive eliminations. nih.govacs.org

Nickel catalysts offer a powerful, earth-abundant alternative to palladium for cross-coupling reactions. sci-hub.se In certain nickel-catalyzed reactions involving this compound, a cooperative effect between two different types of simple organic molecules as ligands has been discovered to be highly effective. acs.orgchemrxiv.org

Specifically, the combination of organic nitriles (like acetonitrile (B52724), MeCN) and electron-deficient alkenes (EDAs) (like dimethyl fumarate (B1241708), DMFu) as a "ligand dyad" can dramatically enhance reaction efficiency. acs.orgchemrxiv.org Mechanistic studies suggest that these two components work in concert to promote the key C(sp³)–C(sp³) reductive elimination step from a dialkylnickel(II) intermediate. acs.org The nitrile is believed to generate a more reactive nickel species and is involved in the rate-limiting step, while the EDA facilitates the final bond-forming reductive elimination. acs.orgsci-hub.se

This cooperative effect was demonstrated in the alkylarylation of unactivated alkenes, where the reaction of an alkenylamine, iodobenzene (B50100), and n-pentylzinc bromide with a Ni(cod)₂ catalyst gave only trace product in non-coordinating solvents like toluene. acs.orgchemrxiv.org However, the addition of both MeCN and DMFu resulted in a high yield of the desired product, showcasing the power of this cooperative ligand system. chemrxiv.org

Cobalt-Catalyzed Systems (e.g., Ligand Effects on Selectivity)

In the realm of cobalt-catalyzed reactions involving organozinc reagents like this compound, the choice of ligand plays a pivotal role in determining the selectivity of the transformation. The electronic and steric properties of the ligand can influence the reaction pathway, leading to the preferential formation of one product over others.

Research has shown that in certain cobalt-catalyzed cross-coupling reactions, the absence of a ligand can lead to low conversion and a lack of selectivity. mdpi.com However, the introduction of N-heterocyclic carbene (NHC) ligands, particularly bulky ones, can dramatically switch the selectivity, for instance, towards the Markovnikov product in hydrosilylation reactions. mdpi.com The use of bulky NHC ligands has been shown to provide high selectivity towards the formation of α-vinylsilanes. mdpi.com

The effect of various ligands on cobalt-catalyzed reactions has been systematically studied. For instance, in a double hydroboration reaction, different bisphosphine ligands were evaluated. While some ligands like dppe resulted in very low conversion, and others like dppp (B1165662) or dppb led to the formation of undesired side products, the use of dcpe as a ligand afforded the desired product in high yield and with excellent regioselectivity. geresearchgroup.com This highlights the profound impact of the ligand structure on the catalytic outcome.

Interestingly, in some cobalt-catalyzed reactions, the addition of chelating ligands such as TMEDA, 1,10-phenanthrolines, dppbz, and dcype has been observed to have a negative effect on the yield of the desired product. researchgate.netnih.gov This suggests that the coordination environment around the cobalt center is a delicate balance, and not all ligands are beneficial for every transformation. In certain cases, a simple cobalt salt like CoI2 without any additional ligand has proven to be the most effective catalyst. researchgate.netnih.gov

The mechanism behind ligand-controlled regioselectivity often involves the modulation of the relative energies of different transition states. For example, in the cobalt-catalyzed functionalization of aldehydes with enynes, the bite angle of diphosphine ligands was found to be a key factor in controlling the regioselectivity by influencing the steric environment around the metal center. rsc.org

Interactive Table: Effect of Ligands on Cobalt-Catalyzed Reactions

| Catalyst System | Ligand | Reaction Type | Key Finding | Reference |

| Co(acac)2 | dppe | Double Hydroboration | Low conversion (<5%) | geresearchgroup.com |

| Co(acac)2 | dppp | Double Hydroboration | Formation of alkenylboronate as major product | geresearchgroup.com |

| Co(acac)2 | dcpe | Double Hydroboration | High yield (76%) and regioselectivity (97%) | geresearchgroup.com |

| Co(0) | None | Hydrosilylation | Low conversion, anti-Markovnikov product favored | mdpi.com |

| Co(0) | IPr | Hydrosilylation | Increased conversion, Markovnikov product favored | mdpi.com |

| Co(0) | Bulky NHCs | Hydrosilylation | Almost fully selective for Markovnikov product | mdpi.com |

| CoI2 | TMEDA | 1,2-Dialkylation | Decreased yield | researchgate.netnih.gov |

| CoI2 | 1,10-phenanthroline | 1,2-Dialkylation | Decreased yield | researchgate.netnih.gov |

Suppression of Undesired Pathways (e.g., β-Hydride Elimination)

A significant challenge in many transition metal-catalyzed reactions involving alkyl metal intermediates is the suppression of undesired side reactions, with β-hydride elimination being a prominent example. nih.gov This process involves the transfer of a hydrogen atom from the β-carbon of an alkyl ligand to the metal center, resulting in the formation of a metal hydride and an alkene, which can lead to reduced product yield and the formation of unwanted byproducts. wikipedia.orglibretexts.org

Several strategies have been developed to mitigate or suppress β-hydride elimination. One common approach is the use of ligands that block the coordination site required for the elimination to occur. nih.gov For instance, chelating ligands can occupy coordination sites on the metal, thereby preventing the formation of the necessary geometry for β-hydride elimination. nih.gov

In the context of palladium-catalyzed reactions, which share mechanistic similarities with some cobalt-catalyzed processes, the coordination of an N-sulfonyl oxygen to the alkylpalladium intermediate has been shown to stabilize it and prevent β-hydride elimination. organic-chemistry.org This stabilization effect is crucial for achieving efficient cascade cyclization-coupling reactions. organic-chemistry.org

Another factor influencing the rate of β-hydride elimination is the electronic nature of the metal center. The presence of d-electrons is necessary to facilitate the cleavage of the C-H bond. wikipedia.org Therefore, employing metal complexes in a d0 electronic state can render them more stable towards β-hydride elimination. wikipedia.org

The reversibility of β-hydride elimination has also been observed in certain systems. For example, in iridium(I) alkoxide complexes, mechanistic studies revealed that the elementary β-hydrogen elimination step is reversible. pkusz.edu.cn This understanding can be leveraged to control the reaction outcome by influencing the equilibrium of this reversible step.

Furthermore, the addition of certain salts can influence the reaction pathways. For example, the presence of a bromide ion from a salt additive is proposed to coordinate to the metal center, thereby preventing β-hydride elimination. researchgate.net This effect can be crucial for enhancing the lifetime and efficiency of the catalyst.

Influence of Reaction Environment

Polar solvents can enhance the rates of reactions that proceed through polar transition states by stabilizing them. researchgate.netlibretexts.org For instance, in SN1 type reactions, polar protic solvents can stabilize the carbocation intermediate, thereby accelerating the reaction. libretexts.org Conversely, polar aprotic solvents can enhance the reactivity of nucleophiles, favoring SN2 pathways. libretexts.org In the context of organozinc reagents, the solvent can influence the aggregation state of the organozinc species, which in turn affects its reactivity.

Solvent coordination to the metal center is another crucial factor. rsc.org Coordinating solvents can directly participate in the catalytic cycle by binding to the metal, thereby altering its electronic and steric properties. rsc.org This can have a profound impact on the selectivity of the reaction. For example, in certain palladium-catalyzed cross-coupling reactions, the use of coordinating solvents leads to a different selectivity compared to non-coordinating solvents, a phenomenon attributed to the formation of different catalytically active species. rsc.org

In a nickel-catalyzed alkylarylation of unactivated alkenes with n-pentylzinc bromide, the choice of solvent was found to be critical. chemrxiv.org While only trace amounts of the desired product were observed in most solvents, the use of polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) led to the formation of the product in higher yields. chemrxiv.org

Salt additives, particularly lithium halides such as lithium chloride (LiCl) and lithium bromide (LiBr), are known to have a significant impact on the reactivity, aggregation state, and catalyst stability in reactions involving organozinc reagents. core.ac.uk

The addition of LiCl is often crucial for the preparation of organozinc halides via the direct insertion of zinc metal into organic halides. unipi.it This is because LiCl can break down the passivating layer on the zinc surface and facilitate the oxidative addition. In the absence of LiCl, the reaction to form the organozinc reagent may not proceed at all. unipi.it

These salt additives can also influence the nature of the active organozinc species in solution. It has been proposed that the addition of halide salts leads to the formation of higher-order zincate species of the form RZnX₂⁻, which are more reactive transmetalating agents in cross-coupling reactions. core.ac.uk The presence of these zincates can accelerate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

Furthermore, salt additives can play a crucial role in stabilizing the catalyst. In some palladium-catalyzed cross-coupling reactions, the presence of LiBr has been shown to prevent catalyst decomposition. researchgate.net It is hypothesized that the bromide ion coordinates to the palladium center, thereby inhibiting side reactions like β-hydride elimination that can lead to catalyst deactivation. researchgate.net

The choice of the halide anion in the additive can also be important. While both LiCl and LiBr can promote reactions, their effects can differ. For instance, in one study, it was found that LiBr was superior to LiCl as a flame retardant for cotton, suggesting different modes of action for the two salts. cellulosechemtechnol.ro In the context of organozinc chemistry, the presence of different halide ions can affect the aggregation of the organozinc species and their reactivity. uni-muenchen.de

In a specific example, the addition of lithium halides was found to be beneficial in a coupling reaction, accelerating the reaction and reducing the formation of an undesired byproduct. rsc.org Surprisingly, the bromide anion from LiBr did not participate in undesired substitution reactions. rsc.org

Solvent Polarity and Coordination Effects on Organozinc Stability and Reactivity

Stereochemical Control in Reactions Involving this compound

Stereochemical control is a fundamental aspect of modern organic synthesis, and reactions involving this compound can be designed to proceed with high levels of stereoselectivity or stereospecificity. A stereoselective reaction is one in which one stereoisomer of the product is formed preferentially over others, while a stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. durgapurgovtcollege.ac.inunacademy.com

The stereochemical outcome of a reaction involving an organozinc reagent can be influenced by various factors, including the nature of the substrate, the catalyst, the ligands, and the reaction conditions. For example, in the synthesis of menthyl bromide and neomenthyl bromide from L-menthol, the choice of the brominating agent determined the stereochemical outcome. The use of hydrobromic acid and zinc bromide resulted in the stereoselective formation of menthyl bromide, while phosphorus tribromide led to the highly stereoselective formation of neomenthyl bromide. sioc-journal.cn

In a study on the cyclization of a dihydroxy ester, the use of pentylzinc bromide induced an increase in the ratio of one stereoisomer over another, demonstrating the influence of the organozinc reagent on the stereoselectivity of the reaction. rsc.orgresearchgate.net However, the stereoselectivity was found to be temperature-dependent, with higher temperatures leading to a drop in selectivity. rsc.orgresearchgate.net

Transition metal-catalyzed allylic substitution reactions are a powerful tool for the construction of stereogenic centers. uni-muenchen.de The regioselectivity and stereoselectivity of these reactions can be controlled by the choice of the metal catalyst and the ligands. While not specifically detailing the use of this compound, the principles of stereocontrol in these reactions are applicable.

The stereospecificity of a reaction is often dictated by its mechanism. For example, SN2 reactions are classic examples of stereospecific transformations, proceeding with inversion of configuration at the reaction center. durgapurgovtcollege.ac.in Similarly, certain elimination reactions like the E2 reaction are also stereospecific. durgapurgovtcollege.ac.in In the context of reactions involving this compound, if it participates in a reaction with a well-defined stereospecific mechanism, the stereochemistry of the product will be directly related to the stereochemistry of the starting material.

Asymmetric Induction in Organozinc Chemistry

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org This principle is fundamental to asymmetric synthesis, aiming to produce chiral compounds selectively. wikipedia.orgnih.gov In organozinc chemistry, asymmetric induction is a critical element for controlling the stereochemical outcome of reactions. wikipedia.org

Several models have been proposed to explain and predict the stereochemical course of nucleophilic additions to carbonyls and other prochiral electrophiles. These include:

Cram's Rule: This early model predicts the major diastereomer formed from the reaction of an organometallic reagent with a carbonyl compound containing a chiral center at the α-position. It is based on steric hindrance, suggesting the incoming nucleophile approaches from the least hindered side. wikipedia.org

Felkin-Anh Model: An extension and refinement of Cram's rule, the Felkin-Anh model provides a more accurate prediction of the stereochemistry of nucleophilic attack on α-chiral aldehydes and ketones. It considers both steric and electronic effects to determine the favored trajectory of the nucleophile.

Chelation Control: In substrates containing a chelating group (e.g., an alkoxy or amino group) at the α- or β-position, the metal ion of the organometallic reagent can coordinate with both the carbonyl oxygen and the chelating group. This forms a rigid cyclic intermediate that directs the nucleophilic attack from a specific face, leading to high stereoselectivity.

The stereoselectivity in reactions involving organozinc reagents can be influenced by the size of the organozinc reagent itself. researchgate.net For instance, studies on the reaction of α-chloro sulfides with various organozinc reagents have demonstrated excellent 1,2-asymmetric induction by a β-siloxy substituent and moderate induction by a β-methyl group. researchgate.net In the SN2'-selective allylation of organocopper and organozinc reagents with allylic chlorides having a chiral center, diastereoselectivity of up to 100% has been achieved. jst.go.jp This high level of 1,2-asymmetric induction is attributed to steric control, consistent with the Cram-Felkin-Anh model. jst.go.jp

The use of mixed diorganozincs, such as those with non-transferable neopentyl or neophyl groups, has been shown to be advantageous for the enantioselective addition to aldehydes. researchgate.net

Application of Chiral Catalysts (e.g., Chiral Phosphoric Acids)

External asymmetric induction, where the chiral information is introduced through a chiral catalyst or ligand in the transition state, is a highly desirable method in asymmetric synthesis. wikipedia.org Chiral catalysts create a "chiral pocket" around the reaction center, restricting the possible reaction pathways and favoring the formation of one enantiomer. csic.es

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including those involving organozinc reagents. A prominent example is the 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) catalyst. x-mol.comnih.gov

Mechanistic studies of TRIP-catalyzed allylations with organozinc reagents have revealed that the reaction does not proceed through a Brønsted acid-based activation. Instead, the chiral phosphate (B84403) acts as a counterion for the Lewis acidic zinc ion, which in turn activates the aldehyde. nih.govacs.org The process involves the in-situ formation of a zinc salt of the chiral phosphoric acid. acs.org The coordination of a second equivalent of the organozinc reagent to this chiral zinc phosphate salt forms the active catalytic species. nih.govacs.org This complex then coordinates with the aldehyde, leading to the stereoselective carbon-carbon bond formation. acs.org The rigidity of this catalytic system, crucial for high stereoinduction, is maintained by the interaction of the P=O oxygen with the allylzinc reagent. acs.org

The scope of TRIP-catalyzed asymmetric allylation has been successfully extended to ketones and non-cyclic ester organozinc reagents, allowing for the synthesis of tertiary chiral alcohols with high enantiomeric excess (up to 94% ee). x-mol.comresearchgate.net The nature of the organometallic compound has been shown to be of immense importance for the resulting asymmetry of the product. x-mol.com

Chiral phosphoramide-Zn(II) complexes have also been developed as effective conjugate acid-base catalysts for the enantioselective addition of organozinc reagents to ketones. organic-chemistry.org These catalysts, derived from L-valine, facilitate the formation of optically active tertiary alcohols from a wide range of aromatic and aliphatic ketones with high yields and enantioselectivities. organic-chemistry.org Mechanistic proposals suggest that these reactions proceed through six-membered cyclic transition states. organic-chemistry.org

Table of Research Findings on Chiral Phosphoric Acid Catalyzed Asymmetric Allylation

| Catalyst | Substrate | Organozinc Reagent | Enantiomeric Excess (ee) | Reference |

| (S)-TRIP | Benzaldehyde | Allyl bromide/Zinc | Racemic | researchgate.net |

| (S)-TRIP | Acetophenone | Allyl bromide/Zinc | 12% | researchgate.net |

| TRIP | Aldehyde Precursor | Organozinc Reagent | up to 98% | nih.gov |

| TRIP | Ketones | Non-cyclic ester organozinc reagents | up to 94% | x-mol.comresearchgate.net |

| Chiral Phosphoramide-Zn(II) | Various Ketones | Diethylzinc (B1219324)/Diphenylzinc | up to 98% | organic-chemistry.org |

Integration with Flow Chemistry Technologies

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. seqens.com In this approach, chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. seqens.com This technology offers precise control over reaction parameters and is increasingly being applied to the synthesis and use of organometallic reagents like this compound.

The synthesis of organozinc reagents, including this compound, can be exothermic and involve hazardous intermediates. Flow chemistry provides a robust solution to mitigate these risks. The small internal volume of flow reactors dramatically reduces the amount of hazardous material present at any given moment, minimizing the potential for dangerous runaway reactions. seqens.comstolichem.com This intrinsic safety feature is a significant advantage over large-scale batch reactors. stolichem.com

Furthermore, flow reactors possess a high surface-area-to-volume ratio, which allows for extremely efficient heat transfer. almacgroup.com This enables precise temperature control, preventing the formation of hotspots that can lead to side reactions and decomposition of the thermally sensitive organozinc compound. The superior mixing and heat transfer in continuous flow systems lead to more consistent reaction conditions, often resulting in higher yields, improved selectivity, and shorter reaction times compared to batch processes. seqens.com

| Feature | Batch Processing | Flow Chemistry |

| Reactor Volume | Large (liters to m³) | Small (microliters to milliliters) stolichem.com |

| Safety | Higher risk of runaway reactions due to large reagent volumes and less efficient heat transfer. | Intrinsically safer due to small reactor volume and superior heat management. seqens.comstolichem.com |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential for hotspots. | Highly efficient, ensuring uniform temperature control. almacgroup.com |

| Efficiency | Can be limited by mixing and heat transfer; may require longer reaction times. | Enhanced reaction rates and higher yields due to optimal heat/mass transfer. seqens.com |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. seqens.com |

One of the most compelling advantages of flow chemistry is its straightforward scalability, a critical factor for industrial production. Scaling up a process in flow chemistry does not involve building larger, potentially more hazardous reactors. Instead, production is increased by either running the continuous system for a longer duration or by "numbering-up" (or "scaling-out"), which involves running multiple reactors in parallel. stolichem.comalmacgroup.com This approach allows for a seamless transition from laboratory-scale optimization to industrial-scale manufacturing without re-developing the process. rsc.org

This scalability makes flow chemistry highly attractive for the industrial synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals where this compound may be used as an intermediate. seqens.com Commercially available flow systems, such as those from Vapourtec and Corning, are designed for this purpose, enabling production rates from kilograms to tons per day and operating under a wide range of temperatures and pressures. wuxiapptec.com The ability to move from milligram-scale lab synthesis to kilogram-scale production with the same fundamental setup reduces development time and costs. wuxiapptec.com

Enhanced Safety and Efficiency in Continuous Processes

Sustainable Chemistry Approaches

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing organometallic synthesis. matanginicollege.ac.inresearchgate.net Research in this area targets more environmentally benign methods for preparing and using reagents like this compound.

The formation of this compound requires the oxidative addition of metallic zinc into the carbon-bromine bond of 1-bromopentane (B41390). This reaction is contingent on the activation of the zinc metal, as its surface is typically passivated by a thin layer of zinc oxide. Traditional activation methods often employ chemical agents like 1,2-dibromoethane (B42909), iodine, or trimethylsilyl (B98337) chloride. nih.gov

More sustainable activation protocols are now being developed. A prominent green alternative is mechanochemical activation via ball milling. nih.govrsc.org This technique uses mechanical force to activate the zinc metal in a solvent-free or low-solvent environment. rsc.orgucl.ac.uk It has been successfully used to generate organozinc species for subsequent reactions, such as Negishi cross-couplings, without the need for bulk solvents or strictly inert atmospheres. nih.govresearchgate.net This approach aligns with green chemistry principles by significantly reducing solvent waste. matanginicollege.ac.innih.gov

| Activation Method | Description | Sustainability Considerations |

| Chemical Activation | Uses reagents like 1,2-dibromoethane or TMSCl to remove the passivating oxide layer. nih.gov | Generates stoichiometric byproducts and often requires volatile organic solvents. |

| Rieke Zinc | Involves the chemical reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like an alkali metal. | Creates highly reactive zinc but requires stoichiometric use of reducing agents and inert conditions. |

| Mechanochemical Activation | Uses mechanical energy (ball milling) to activate the zinc surface. nih.gov | Can be performed solvent-free, reducing waste and eliminating the need for hazardous solvents. rsc.orgucl.ac.uk |

A primary goal of green chemistry is waste prevention at the source. researchgate.netreagent.co.uk The synthesis and application of this compound can be made more sustainable by minimizing byproduct formation. Flow chemistry contributes significantly to this goal by providing superior reaction control. The enhanced selectivity achieved in flow reactors reduces the formation of unwanted side products, leading to cleaner reaction profiles and simplifying purification, which in turn reduces solvent usage and waste generation. seqens.com

Furthermore, greener activation methods like mechanochemistry directly reduce waste by eliminating the need for bulk solvents and activating agents that would otherwise contribute to the waste stream. nih.gov By combining these advanced process technologies and sustainable chemical methods, the environmental footprint associated with the production and use of this compound can be substantially decreased.

Greener Activation Protocols for Zinc

Development of Novel Synthetic Applications

Beyond process improvements, the synthetic utility of this compound continues to expand into new and innovative areas of organic chemistry. Researchers are leveraging its reactivity for the construction of complex and biologically relevant molecules.

Recent notable applications include:

Synthesis of Prostaglandin (B15479496) Analogs: this compound has been employed as a key reagent in a nickel-catalyzed coupling reaction to prepare an important intermediate for the synthesis of a prostaglandin F2a (PGF2a) analog, which is a type of molecule with significant biological activity. nih.gov

Cobalt-Catalyzed Cross-Coupling: In the move towards using more sustainable and earth-abundant metals, this compound has been used in cobalt-catalyzed Negishi-type cross-coupling reactions with amides, providing a novel route to ketones. researchgate.net

Alkene Difunctionalization: The reagent has been utilized in nickel-catalyzed three-component reactions for the alkylarylation of unactivated alkenes, demonstrating its utility in complex bond-forming cascades. acs.org

Synthesis of Novel Scaffolds for Drug Discovery: In the development of new chemical entities for pharmaceutical research, this compound was used to perform a nucleophilic ring-opening of an aziridine. This step was crucial in a robust synthetic route to produce novel N-containing bicyclic scaffolds, which are important structures for building diverse compound libraries. bham.ac.uk

These emerging applications highlight the enduring importance of this compound as a versatile C(sp³)-nucleophile in modern organic synthesis.

Functionalization of Complex Molecular Scaffolds

The introduction of alkyl groups into complex molecules is a crucial step in medicinal chemistry and materials science. This compound has proven to be an effective reagent for this purpose, particularly in the functionalization of intricate molecular frameworks. nih.govvapourtec.com Recent advancements have focused on developing robust and general methods for the C(sp³)–C(sp²) cross-coupling reactions, which are fundamental to this functionalization. nih.govorganic-chemistry.orgmit.edunih.gov

A significant challenge in this area is achieving high regioselectivity and functional group tolerance, especially in late-stage functionalization where the molecular scaffold is already complex. nih.gov Researchers have developed automated end-to-end processes that include the synthesis, work-up, and purification of C(sp³)-enriched drug-like compounds using Negishi coupling with organozinc reagents like this compound. nih.govvapourtec.com These automated systems allow for the high-throughput synthesis of diverse libraries of functionalized molecules, accelerating the drug discovery process. nih.gov

The development of new palladium catalysts has been instrumental in advancing the functionalization of complex scaffolds. For instance, palladium catalysts with biaryldialkylphosphine ligands, such as CPhos, have shown exceptional performance in the Negishi coupling of secondary alkylzinc halides with a wide array of aryl bromides and activated aryl chlorides. organic-chemistry.orgmit.edunih.gov These catalysts effectively suppress undesired side reactions like β-hydride elimination, leading to higher yields and selectivity for the desired products. organic-chemistry.orgmit.edunih.gov The ability to functionalize complex arenes in a site-selective manner without the need for directing groups represents a significant step forward. nih.gov

Synthesis of Bioactive Molecules and Natural Products

This compound has found significant application in the synthesis of bioactive molecules and natural products. nih.govvapourtec.com The Negishi cross-coupling reaction, which utilizes organozinc reagents, is a powerful tool for creating carbon-carbon bonds that are essential for the core structures of many biologically active compounds. nih.govvapourtec.comsci-hub.se

Recent research has highlighted the use of this compound and other organozinc reagents in the synthesis of drug-like molecules with an increased fraction of C(sp³) atoms. nih.govvapourtec.com This structural feature is often associated with improved physicochemical properties, such as solubility and crystallinity, which are crucial for a molecule's potential as a therapeutic agent. nih.gov Automated synthesis platforms have been developed to facilitate the rapid generation of these C(sp³)-enriched compounds, enabling a more efficient exploration of chemical space in drug discovery. nih.govvapourtec.com

Furthermore, the versatility of organozinc reagents allows for their use in the synthesis of various classes of natural products. sci-hub.se For example, they have been employed in the construction of complex fatty acid derivatives found in marine organisms. unit.no The compatibility of this compound with a wide range of functional groups makes it a valuable building block in multi-step total synthesis campaigns. rsc.org The development of tandem reactions involving organozinc reagents further streamlines the synthesis of complex natural products by combining multiple transformations into a single operation. rsc.org

Computational and Spectroscopic Studies for Deeper Mechanistic Understanding

A deeper understanding of the structure and reactivity of organozinc reagents in solution is crucial for optimizing their performance in chemical reactions. researchgate.netresearchgate.netchemrxiv.org Computational and spectroscopic techniques have become indispensable tools for elucidating the mechanisms of reactions involving this compound. researchgate.netresearchgate.netchemrxiv.org

Ab initio molecular dynamics simulations, validated by X-ray absorption spectroscopy (XAS), have provided significant insights into the solvation states of organozinc species in solution. researchgate.netresearchgate.netchemrxiv.org These studies have revealed the existence of various solvated structures at room temperature and have helped to clarify the previously debated structures of organozinc reagents in solvents like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Understanding the solution-phase structure is critical as it directly influences the reagent's reactivity. researchgate.netresearchgate.netchemrxiv.org

NMR spectroscopy has also been employed to determine the structure of organozinc reagents, providing information on the number of chemically equivalent alkyl groups attached to the zinc center. nih.gov Mass spectrometry has been used to study the speciation of organozinc complexes in solution, revealing the formation of higher-order zincates. nih.gov These experimental techniques, combined with computational modeling, provide a comprehensive picture of the species present in a reaction mixture and their respective roles in the catalytic cycle. researchgate.netresearchgate.netchemrxiv.orgnih.gov For instance, mechanistic investigations into the Negishi coupling have helped to explain how certain ligands can promote the desired reductive elimination step over undesired side reactions, leading to improved selectivity. organic-chemistry.org

Emerging Catalyst Systems for this compound Reactivity

The development of novel catalyst systems continues to push the boundaries of what is possible with this compound and other organozinc reagents. While palladium has been the dominant metal for cross-coupling reactions, there is a growing interest in using more earth-abundant and less toxic 3d transition metals like cobalt and nickel. nih.govbeilstein-journals.org

Cobalt-based catalysts have shown promise in various transformations involving organozinc reagents. nih.gov For example, cobalt bromide has been used to catalyze Negishi-type cross-coupling reactions of amides. acs.org Furthermore, cobalt catalysts have been successfully employed in the difluoroalkylarylation of alkenes using arylzinc pivalates, demonstrating their potential in multi-component reactions. nih.gov Mechanistic studies suggest that these cobalt-catalyzed reactions can proceed through different catalytic cycles, including Co(I)/Co(II)/Co(III) pathways. nih.gov

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-dibromoethane (B42909) |

| 1-Bromopentane (B41390) |

| 1-Pentylzinc bromide |

| Acetone |

| Allyl group bromination zinc |

| Benzaldehyde |

| Carbonyl compound |

| Diethylzinc (B1219324) |

| Dimethyl ether |

| Dimethylzinc |

| Ethyl iodide |

| Ethylzinc iodide |

| Grignard reagents |

| Lithium chloride |

| Organolithium compounds |

| Organomagnesium compounds |

| Organozinc compounds |

| Palladium |

| Tetrahydrofuran (B95107) (THF) |

| Trimethylsilyl (B98337) chloride |

| Zinc |

| Zinc bromide |

| Zinc chloride |

| Zinc enolate |

Synthesis of this compound: A Detailed Examination

The creation of organozinc compounds, specifically this compound, is a critical process in organic synthesis, enabling the formation of new carbon-carbon bonds. A primary and atom-economical method for this synthesis is the direct insertion of zinc metal into an alkyl halide, in this case, 1-bromopentane. However, the success of this reaction hinges on the activation of the zinc metal, which is typically passivated by a layer of zinc oxide. This article delves into the various protocols developed to activate zinc and the optimization of reaction conditions to ensure the efficient formation of primary alkylzinc bromides like this compound.

Q & A

Q. What are the established protocols for synthesizing and characterizing 1-Pentylzinc bromide in laboratory settings?

Answer: this compound is typically synthesized via the direct insertion of zinc metal into 1-bromopentane under inert, anhydrous conditions. Key steps include:

- Synthesis : Use freshly activated zinc (e.g., via HCl treatment) in dry tetrahydrofuran (THF) or diethyl ether. Maintain a nitrogen/argon atmosphere to prevent oxidation. Monitor reaction progress via gas evolution or titration .

- Characterization : Employ - and -NMR to confirm the structure and purity. For quantification, iodometric titration or GC-MS can assess residual halide content. Elemental analysis is recommended for new batches to verify stoichiometry .

- Storage : Store in sealed, moisture-free containers under inert gas at low temperatures (−20°C) to prolong stability .

Q. What precautions are necessary when handling this compound to ensure safety and compound stability?

Answer:

- Moisture and Oxygen Sensitivity : Conduct all manipulations in a glovebox or Schlenk line. Use rigorously dried solvents and glassware .

- Safety Gear : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors; work in a fume hood .

- Decomposition Risks : Monitor for discoloration (e.g., yellowing) or precipitate formation, which indicate degradation. Quench waste with isopropanol or ethanol under controlled conditions .

Q. What are the common applications of this compound in organic synthesis?

Answer: This organozinc reagent is widely used in:

- Negishi Cross-Coupling : Transmetallation with palladium catalysts to form C–C bonds, particularly for alkyl-aryl/alkenyl couplings .

- Nucleophilic Additions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to generate alcohols .

- Template Reactions : Serves as a precursor for synthesizing complex organometallic frameworks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions to improve yield and selectivity?

Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables like catalyst type (e.g., Pd(PPh) vs. Pd(dba)), temperature (−78°C to room temperature), and ligand effects (e.g., biphenyl ligands for enhanced stability) .

- Solvent Effects : Compare polar (THF) vs. non-polar (toluene) solvents to balance reactivity and side reactions. Additives like LiCl may stabilize intermediates .

- Real-Time Monitoring : Employ in situ techniques (e.g., FT-IR or Raman spectroscopy) to track reagent consumption and intermediate formation .

Q. What analytical strategies resolve contradictions in spectroscopic data from this compound reaction mixtures?

Answer:

- Cross-Validation : Combine -NMR, -NMR, and mass spectrometry to confirm product identity. For trace impurities, use GC-MS or HPLC .

- Quantitative Analysis : Titrate residual zinc or bromide ions to assess reagent decomposition. Compare with elemental analysis for stoichiometric accuracy .

- Advanced Techniques : X-ray crystallography or -NMR (for lithium-zinc exchanges) can clarify structural ambiguities .

Q. How do trace impurities (e.g., water, oxygen) impact the reactivity of this compound, and how can these effects be mitigated?

Answer:

- Impact : Trace HO or O hydrolyzes the reagent, forming pentane and Zn(OH)Br, reducing yield. Oxygen promotes radical pathways, leading to undesired byproducts .

- Mitigation : Pre-purify solvents via distillation over Na/benzophenone. Use oxygen-scavenging ligands (e.g., TMEDA) or conduct reactions under high-vacuum conditions .

Q. What methodologies are recommended for studying the stability of this compound under varying storage conditions?

Answer:

- Accelerated Aging Tests : Store aliquots at −20°C, 4°C, and room temperature. Periodically analyze via NMR and titration to track decomposition rates .

- Kinetic Studies : Use Arrhenius plots to model degradation kinetics. Identify degradation products via LC-MS or IR spectroscopy .

- Environmental Controls : Compare stability in inert vs. humid atmospheres using gravimetric analysis .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in reported reaction yields for this compound-mediated transformations?

Answer:

- Reproducibility Checks : Standardize reagent preparation (e.g., zinc activation method) and validate purity across batches .

- Statistical Analysis : Apply t-tests or ANOVA to compare yields under slightly varied conditions (e.g., stirring rate, solvent grade) .

- Controlled Replication : Collaborate with independent labs to verify results, ensuring methodology transparency .

Q. What role do bromide ions play in side reactions, and how can their interference be minimized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten